4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Overview
Description
4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine is a heterocyclic compound that features a unique combination of furan and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine typically involves the reaction of 5-methylfurfural with 2-amino-4,4-diethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazine ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
- 4,4-Diethyl-2-(5-methyl-thiophene-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
- 4,4-Diethyl-2-(5-methyl-pyrrole-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine
Uniqueness
The presence of the furan ring in This compound imparts unique electronic and steric properties compared to its thiophene and pyrrole analogs. This can result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4,4-diethyl-2-(5-methylfuran-2-yl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C17H21NO2/c1-4-17(5-2)13-8-6-7-9-14(13)18-16(20-17)15-11-10-12(3)19-15/h6-11,16,18H,4-5H2,1-3H3 |
InChI Key |
LQAYRIPJLUKYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)C)CC |
Origin of Product |
United States |
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